molecular formula C15H16FNO2S B11179425 N-ethyl-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

N-ethyl-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11179425
M. Wt: 293.4 g/mol
InChI Key: HCWUVDLDZFVCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties . This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methylphenyl group attached to a benzene sulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluoro-2-methylphenol with ethylamine and benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)METHYL BENZENE-1-SULFONAMIDE
  • N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)METHYL BENZENE-1-SULFONAMIDE

Uniqueness

N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-ethyl-4-fluoro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-3-17(15-7-5-4-6-12(15)2)20(18,19)14-10-8-13(16)9-11-14/h4-11H,3H2,1-2H3

InChI Key

HCWUVDLDZFVCKG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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